molecular formula C11H13N5O B372152 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one CAS No. 63722-86-1

4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one

Cat. No.: B372152
CAS No.: 63722-86-1
M. Wt: 231.25g/mol
InChI Key: JJYQKLAGLQKARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their role in biological systems, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyanamide.

    Formation of Intermediate: Benzylamine reacts with cyanamide under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Biological Studies: The compound is used in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diamino-6-(methylamino)pyrimidin-2(1H)-one: Similar structure but with a methyl group instead of a benzyl group.

    4,5-Diamino-6-(phenylamino)pyrimidin-2(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one is unique due to the presence of the benzyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature can enhance its potential as a lead compound in drug discovery.

Properties

IUPAC Name

5,6-diamino-4-(benzylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-8-9(13)15-11(17)16-10(8)14-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQKLAGLQKARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=O)NC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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